N-(3-Chloro-5-hydroxyphenyl)-2-methylbut-2-enamide
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Overview
Description
N-(3-Chloro-5-hydroxyphenyl)-2-methylbut-2-enamide is a chemical compound known for its unique structure and potential applications in various fields. This compound features a chloro and hydroxy group attached to a phenyl ring, along with a methylbutenamide side chain. Its distinct chemical structure makes it a subject of interest in scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Chloro-5-hydroxyphenyl)-2-methylbut-2-enamide typically involves the reaction of 3-chloro-5-hydroxybenzaldehyde with 2-methylbut-2-enamide under specific conditions. The reaction is often carried out in the presence of a catalyst, such as a base or an acid, to facilitate the formation of the desired product. The reaction conditions, including temperature, solvent, and reaction time, are optimized to achieve high yields and purity of the compound .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction parameters, ensuring consistent quality and efficiency. The use of advanced purification techniques, such as crystallization and chromatography, further enhances the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-(3-Chloro-5-hydroxyphenyl)-2-methylbut-2-enamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The chloro group can be reduced to a hydrogen atom, resulting in the formation of a hydroxyphenyl derivative.
Substitution: The chloro group can be substituted with other functional groups, such as amino or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, such as ketones, aldehydes, and substituted phenyl compounds.
Scientific Research Applications
N-(3-Chloro-5-hydroxyphenyl)-2-methylbut-2-enamide has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-(3-Chloro-5-hydroxyphenyl)-2-methylbut-2-enamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-(3-Chloro-5-hydroxyphenyl)-2-methylbut-2-enamide include:
- N-(2-Methyl-3-chloro-5-hydroxyphenyl)-anthranilic acid
- N-(2-Methyl-3-chloro-4-hydroxyphenyl)-anthranilic acid
- N-(2-Methyl-3-chloro-5-hydroxyphenyl)-anthranilic acid
Uniqueness
This compound is unique due to its specific combination of functional groups and its potential for diverse chemical transformations. This uniqueness makes it a valuable compound for research and industrial applications, distinguishing it from other similar compounds .
Properties
CAS No. |
885044-48-4 |
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Molecular Formula |
C11H12ClNO2 |
Molecular Weight |
225.67 g/mol |
IUPAC Name |
N-(3-chloro-5-hydroxyphenyl)-2-methylbut-2-enamide |
InChI |
InChI=1S/C11H12ClNO2/c1-3-7(2)11(15)13-9-4-8(12)5-10(14)6-9/h3-6,14H,1-2H3,(H,13,15) |
InChI Key |
IXDCMBXEDAJVRE-UHFFFAOYSA-N |
Canonical SMILES |
CC=C(C)C(=O)NC1=CC(=CC(=C1)Cl)O |
Origin of Product |
United States |
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